Curzerene

Analgesic Research Opioid Pharmacology In Vivo Pain Models

Curzerene (CAS 17910-09-7) is an elemene-type furanosesquiterpene naturally occurring in Curcuma species rhizomes and Commiphora myrrha oleo-gum-resin, commonly isolated as a bioactive standard for anticancer and analgesic research applications. It is structurally characterized as a volatile C15H20O terpenoid with a molecular weight of 216.32 g/mol, and critically, it is a thermally induced sigmatropic rearrangement product of its germacrene-type precursor furanodiene under gas chromatography conditions.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
Cat. No. B1253657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurzerene
Synonymscurzerene
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C
InChIInChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m0/s1
InChIKeyHICAMHOOTMOHPA-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curzerene: Quantitative Differentiation Guide for Scientific Procurement of Elemene-Type Sesquiterpenes


Curzerene (CAS 17910-09-7) is an elemene-type furanosesquiterpene naturally occurring in Curcuma species rhizomes and Commiphora myrrha oleo-gum-resin, commonly isolated as a bioactive standard for anticancer and analgesic research applications [1]. It is structurally characterized as a volatile C15H20O terpenoid with a molecular weight of 216.32 g/mol, and critically, it is a thermally induced sigmatropic rearrangement product of its germacrene-type precursor furanodiene under gas chromatography conditions [2]. This intrinsic chemical lability directly impacts analytical authentication and the attribution of observed bioactivity to the correct molecular entity, making rigorous sourcing and characterization essential for reproducible research outcomes [3].

Why In-Class Terpenoids Cannot Be Interchanged with Curzerene in Research Workflows


Generic substitution of Curzerene with co-occurring sesquiterpenes like furanodiene, curzerenone, or germacrone is analytically and pharmacologically invalid. Firstly, the thermal rearrangement of furanodiene to Curzerene during GC-MS analysis frequently results in the misattribution of bioactivity to the wrong molecular entity, meaning that studies relying solely on GC-MS for compositional analysis may have incorrectly identified Curzerene as the active principle in complex essential oils [1]. Secondly, despite being in-class terpenoids, these analogs exhibit distinct, non-interchangeable pharmacological profiles. For instance, while furanodiene demonstrates significant oral analgesic activity in animal models (p.o. 50 mg/kg) and direct opioid receptor binding, Curzerene's analgesic effect was only observed upon direct intracerebroventricular administration (i.c.v. 1.25 mg/kg), indicating a fundamental difference in their central nervous system bioavailability and mechanism of action [2]. Substituting Curzerene with a related terpenoid therefore introduces critical variability into experimental systems and invalidates cross-study comparisons, underscoring the necessity for precise compound identity verification and procurement of authenticated reference standards [3].

Curzerene: A Quantitative Evidence Compendium for Differentiated Bioactivity and Analytical Selection


Curzerene vs. Furanodiene: Differential Analgesic Bioavailability and Central Opioid Activity in Murine Pain Models

In a comparative in vivo study on central opioid receptor-mediated analgesia, both Curzerene and its structural analog furaneudesma-1,3-diene (FD) were administered to mice via intracerebroventricular (i.c.v.) injection and subjected to a 52°C hot plate test. At an identical dose of 1.25 mg/kg i.c.v., both compounds significantly increased pain reaction latency compared to baseline values [1]. However, a critical functional divergence was observed in oral bioavailability: FD demonstrated significant analgesic efficacy when administered orally at a dose of 50 mg/kg, whereas Curzerene did not exhibit comparable oral activity in this model [1]. Furthermore, FD's analgesic effect was completely reversed by the opioid antagonist naloxone (1 mg/kg), confirming an opioid receptor-mediated mechanism, and FD was shown to displace [3H]diprenorphine binding to brain membranes in a concentration-dependent manner [1].

Analgesic Research Opioid Pharmacology In Vivo Pain Models

Curzerene's Potent Anti-Leishmanial Activity Against Intracellular Amastigotes in Macrophage Models

Curzerene has been quantitatively evaluated for its anti-leishmanial properties against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. The study demonstrated that Curzerene has direct effects on the parasite, inducing cell death by apoptosis with secondary necrotic effects, which involved producing pores in the plasma membrane. Critically, Curzerene proved to be even more effective against the clinically relevant intra-macrophage amastigote forms, which represent the disease-causing stage within the mammalian host, compared to its activity against extracellular promastigotes [1].

Parasitology Anti-Leishmanial Research Drug Discovery

Curzerene's Selective In Vivo Antitumor Efficacy in Hepatocellular Carcinoma Xenografts via PI3K/AKT/mTOR Pathway Modulation

The antitumor efficacy of Curzerene was evaluated in a hepatocellular carcinoma (HCC) xenograft mouse model. In vivo data revealed that Curzerene inhibited HCC tumor growth and decreased the expression of phosphorylated mTOR [1]. In vitro studies on Huh7 and HCCLM3 cells demonstrated that Curzerene repressed proliferation, invasion, and migration. The study concluded that Curzerene inhibited cell malignancy in vitro and tumor growth in vivo in HCC, suggesting its candidacy for anti-HCC therapy [1]. This mechanism of action appears distinct from other in-class sesquiterpenes, such as curcuzedoalide, which induces apoptosis in gastric cancer cells via caspase-8, caspase-9, caspase-3, and PARP activation [2].

Hepatocellular Carcinoma PI3K/AKT/mTOR Pathway In Vivo Xenograft Models

Curzerene's Unfavorable Molecular Docking Profile Against SARS-CoV-2 Targets Compared to Other Herbal Metabolites

A molecular docking study evaluated the inhibitory potential of five herbal secondary metabolites, including 7α-acetoxyroyleanone, Curzerene, Incensole, Harmaline, and Cannabidiol, against key SARS-CoV-2 antiviral targets such as the spike glycoprotein. The study explicitly found that the least inhibitory effects, characterized by the lowest binding affinity, were associated with the Curzerene and Incensole structures [1].

Antiviral Research Molecular Docking SARS-CoV-2

Quantifiable GC-MS Artifact: The Thermal Rearrangement of Furanodiene to Curzerene and Its Impact on Bioactivity Attribution

A 2025 study published in ACS Omega definitively demonstrated that the bioactive properties historically attributed to Curzerene in Eugenia uniflora essential oil may instead originate from its germacrene-type precursor, furanodiene. The study showed that under thermal conditions simulating gas chromatography (GC) analysis, furanodiene undergoes a sigmatropic rearrangement to form Curzerene, an elemene-type compound [1]. GC-MS analysis of the essential oil identified Curzerene as a major constituent (13.28%), along with Germacrene B (16.19%) and Germacrene D (12.64%). However, subsequent NMR analysis, a 'cold' technique that does not induce rearrangement, identified only four germacrene-type compounds and a small amount of Curzerene [1]. After thermal treatment at 240°C, the expected Elemenes were formed, confirming the rearrangement. The study concludes that much of the bioactivity previously assigned to Curzerene was incorrectly attributed and likely belongs to furanodiene [1].

Analytical Chemistry Essential Oil Characterization Quality Control

Curzerene: Evidence-Driven Application Scenarios for Research and Industrial Use


Mechanistic Studies on Centrally-Mediated Analgesia and Opioid Receptor Interaction

Curzerene is the appropriate research tool for investigating central nervous system (CNS) mechanisms of analgesia, particularly when direct brain exposure is required. Its documented ability to increase pain reaction latency upon intracerebroventricular (i.c.v.) administration at 1.25 mg/kg in murine hot plate assays positions it for studies focused on central opioid receptor engagement and brain-penetrant analgesic pathways [1]. In this specific context, it should be differentiated from furanodiene, which demonstrates superior oral bioavailability [1].

Targeted Anticancer Research in Hepatocellular Carcinoma and Glioblastoma

Curzerene is a suitable compound for oncology research programs focused on hepatocellular carcinoma (HCC) and glioblastoma. In vivo data confirms its ability to inhibit HCC tumor growth in xenograft mouse models and decrease phosphorylated mTOR expression, validating its utility in studies of the PI3K/AKT/mTOR signaling pathway [2]. Furthermore, it has been shown to suppress the progression of human glioblastoma both in vitro and in vivo through the inhibition of glutathione S-transferase A4 (GSTA4) [3].

Analytical Reference Standard for Quality Control and Research with a Mandate for Complementary NMR Authentication

Curzerene, with commercially available reference standards of HPLC purity ≥98% [4], is essential for the analytical characterization of Curcuma species rhizomes and Commiphora myrrha oleo-gum-resin. However, a critical use-case caveat exists: due to the well-documented thermal rearrangement of furanodiene to Curzerene during GC-MS analysis [5], any research or quality control workflow relying on GC-MS for Curzerene quantification must be complemented by a 'cold' technique such as NMR spectroscopy to ensure accurate identification and prevent the misattribution of bioactivity to the wrong molecular entity [5].

Anti-Parasitic Drug Discovery Targeting Intracellular Leishmania Amastigotes

Curzerene is a promising candidate for leishmaniasis drug discovery programs specifically targeting the intracellular amastigote stage. Its demonstrated high efficacy against intra-macrophage amastigotes of Leishmania amazonensis, inducing apoptotic and necrotic cell death, makes it a valuable compound for mechanistic studies aimed at eradicating the clinically relevant form of the parasite within host cells [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Curzerene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.